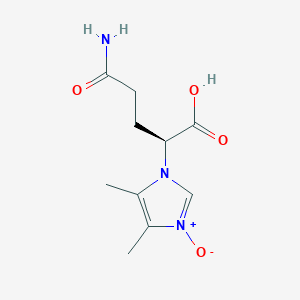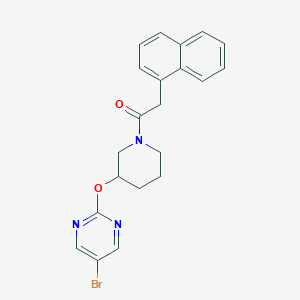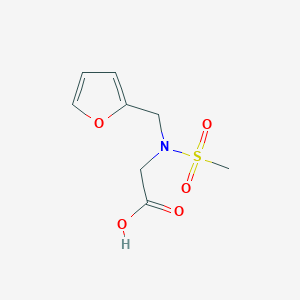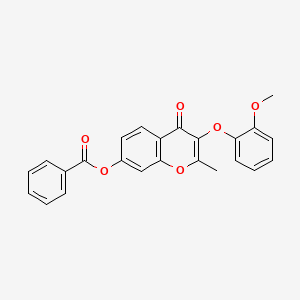![molecular formula C11H8N6O4 B2583500 5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1004727-48-3](/img/structure/B2583500.png)
5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a pyrazole derivative . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are known for their beneficial properties as antimetabolites in purine biochemical reactions .
Molecular Structure Analysis
The molecular formula of this compound is C11H8N6O4 . It has an average mass of 288.219 Da and a monoisotopic mass of 288.060699 Da .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the available resources, pyrazoles in general are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of new diazo dyes derived from pyrazolo[1,5-a]pyrimidine have been reported, demonstrating the versatility of this chemical scaffold in producing compounds with solvatochromic properties and potential antimicrobial and antioxidant activities. These synthesized dyes show activity against both Gram-positive and Gram-negative bacteria, as well as fungi, comparing favorably with conventional antibiotics like ciprofloxacin and ketoconazole. This research emphasizes the chemical utility and biological relevance of pyrazolo[1,5-a]pyrimidine derivatives in creating functional materials with potential therapeutic applications (Şener et al., 2017).
Antimicrobial and Antioxidant Properties
The regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides highlights the structural manipulation of pyrazolo[1,5-a]pyrimidine derivatives to achieve targeted functional properties. This synthetic flexibility suggests a broad applicability in designing compounds with specific biological activities, opening avenues for the development of new antimicrobial and antioxidant agents (Drev et al., 2014).
Medicinal Chemistry and Biological Activities
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold reveal this class of compounds as foundational to several drugs, including sedative and anxiolytic agents. The diversity of biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives underscores their importance in drug discovery and development, encompassing antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant properties. This comprehensive analysis underlines the therapeutic potential of these compounds across a wide range of applications (Hammouda et al., 2022).
Synthetic Strategies and Combinatorial Chemistry
The exploration of synthetic strategies for the annulation of pyrazolo[1,5-a]pyrimidines provides a thorough overview of the methodologies available for constructing this class of compounds. The review encompasses various condensation reactions and highlights the significance of pyrazolo[1,5-a]pyrimidines in the medical and pharmaceutical fields due to their extensive biological activities. This focus on synthetic versatility and application potential further emphasizes the role of these compounds in the design of novel therapeutic agents (Elattar & El‐Mekabaty, 2021).
Direcciones Futuras
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Therefore, it is expected that the research and development of pyrazole derivatives, including “5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid”, will continue to be a significant area of interest in the future .
Propiedades
IUPAC Name |
5-(1-methyl-4-nitropyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O4/c1-15-5-8(17(20)21)10(14-15)6-2-3-16-9(12-6)4-7(13-16)11(18)19/h2-5H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWUGCVKNKDMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC3=CC(=NN3C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2583423.png)
![2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2583424.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2583426.png)
![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2583429.png)
![[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583432.png)
![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2583435.png)

![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]but-2-enamide](/img/structure/B2583438.png)
